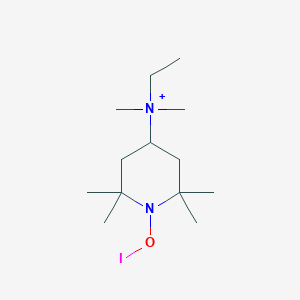
2,7-Bis(diphenylamino)-9H-fluoren-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Bis(diphenylamino)-9H-fluoren-9-one is an organic compound known for its unique photophysical properties It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of diphenylamino groups at the 2 and 7 positions of the fluorene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis(diphenylamino)-9H-fluoren-9-one typically involves the following steps:
Starting Materials: The synthesis begins with fluorene, which is then functionalized to introduce the diphenylamino groups.
Reaction Conditions: A common method involves the use of activated copper and a combination of palladium catalysts such as Pd(OAc)2/P(t-Bu)3 and Pd(dba)2/P(t-Bu)3 to improve the yields of the reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2,7-Bis(diphenylamino)-9H-fluoren-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.
Substitution: The diphenylamino groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various electrophiles can be introduced using reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce new functional groups onto the diphenylamino moieties.
Scientific Research Applications
2,7-Bis(diphenylamino)-9H-fluoren-9-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s fluorescence properties make it useful in biological imaging and as a fluorescent probe.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices
Mechanism of Action
The mechanism by which 2,7-Bis(diphenylamino)-9H-fluoren-9-one exerts its effects is primarily related to its photophysical properties:
Fluorescence: The compound absorbs light and re-emits it at a different wavelength, making it useful in imaging and sensing applications.
Photodynamic Activity: Upon light irradiation, it can generate reactive oxygen species, which can be harnessed for therapeutic purposes.
Comparison with Similar Compounds
Similar Compounds
9,9-Didecyl-2,7-bis(N,N-diphenylamino)fluorene: Similar in structure but with didecyl groups at the 9,9 positions.
2,7-Bis-(4-(diphenylamino)phenyl)-10-dodecylacridin-9(10H)-one: Another derivative with different substituents that affect its optical properties.
Uniqueness
2,7-Bis(diphenylamino)-9H-fluoren-9-one is unique due to its specific substitution pattern, which imparts distinct photophysical properties. Its strong fluorescence and ability to participate in various chemical reactions make it a versatile compound for research and industrial applications.
Properties
CAS No. |
113933-91-8 |
|---|---|
Molecular Formula |
C37H26N2O |
Molecular Weight |
514.6 g/mol |
IUPAC Name |
2,7-bis(N-phenylanilino)fluoren-9-one |
InChI |
InChI=1S/C37H26N2O/c40-37-35-25-31(38(27-13-5-1-6-14-27)28-15-7-2-8-16-28)21-23-33(35)34-24-22-32(26-36(34)37)39(29-17-9-3-10-18-29)30-19-11-4-12-20-30/h1-26H |
InChI Key |
YKBQFVANWYSUBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC4=C(C=C3)C5=C(C4=O)C=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


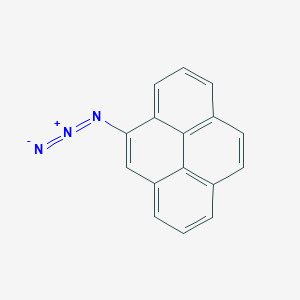
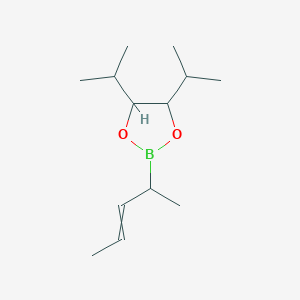
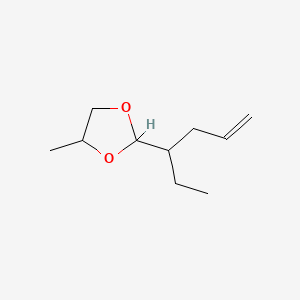
![5,8,11,18,21,26,29-Heptaoxa-1,15-diazabicyclo[13.8.8]hentriacontane](/img/structure/B14297534.png)

![N-[3-(Naphthalen-1-yl)-1-(naphthalen-2-yl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14297538.png)
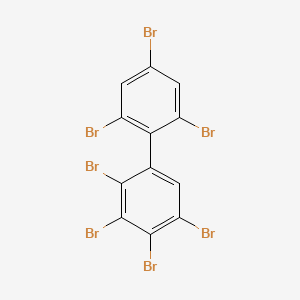
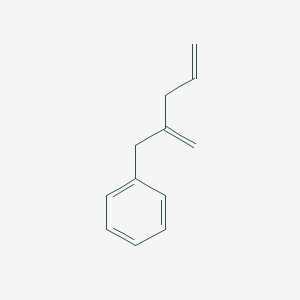
![4-[(2-Methylbutanoyl)oxy]phenyl 4-(nonyloxy)benzoate](/img/structure/B14297572.png)
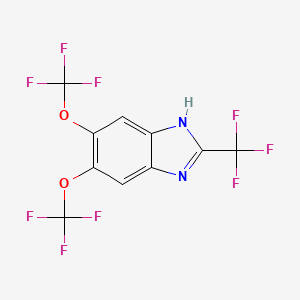
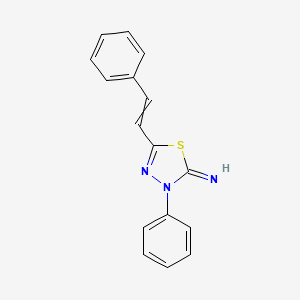

![4-[([1,1'-Biphenyl]-4-yl)(phenyl)amino]benzaldehyde](/img/structure/B14297593.png)
